molecular formula C10H16N2 B15132128 (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B15132128
M. Wt: 164.25 g/mol
InChI Key: YEMNVCITOAWNKC-QMMMGPOBSA-N
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Description

(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metallic cobalt and silica particles as catalysts. These catalysts exhibit high performance for the selective synthesis of primary amines, even under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, ammonia, and various transition metal catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

(S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride include:

  • (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride
  • (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
  • 1-(4-Pyridyl)ethylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the dimethylaniline group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in certain applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-N,N-dimethylaniline

InChI

InChI=1S/C10H16N2/c1-8(11)9-5-4-6-10(7-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1

InChI Key

YEMNVCITOAWNKC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N(C)C)N

Canonical SMILES

CC(C1=CC(=CC=C1)N(C)C)N

Origin of Product

United States

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